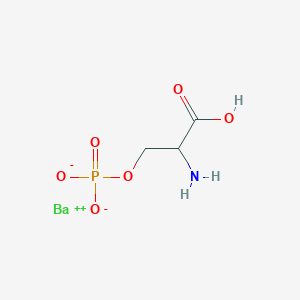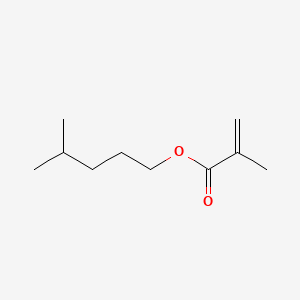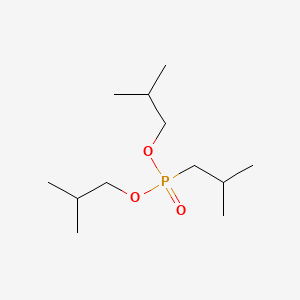
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a brominated organic compound with the molecular formula C16Br8N2O4. This compound is known for its unique structure, which includes multiple bromine atoms and isoindole units. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the bromination of isoindole derivatives. One common method includes the reaction of tetrabromophthalic anhydride with suitable amines under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, where tetrabromophthalic anhydride is reacted with amines in the presence of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as methanol, followed by purification steps to isolate the final product .
化学反应分析
Types of Reactions: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less brominated derivatives .
科学研究应用
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a flame retardant in various polymer materials to enhance fire resistance
作用机制
The mechanism of action of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Tetrabromophthalic anhydride: A precursor used in the synthesis of the compound.
4,5,6,7-Tetrabromobenzotriazole: Another brominated compound with similar applications in research and industry.
Uniqueness: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its multiple bromine atoms and isoindole units, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
26040-45-9 |
|---|---|
分子式 |
C16Br8N2O4 |
分子量 |
923.4 g/mol |
IUPAC 名称 |
4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16Br8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19 |
InChI 键 |
KMWPJMQJOSQIDY-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


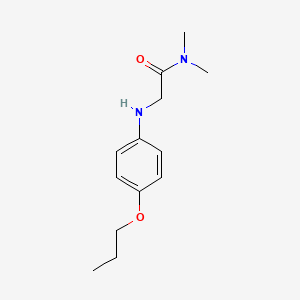


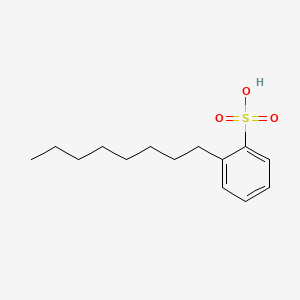
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
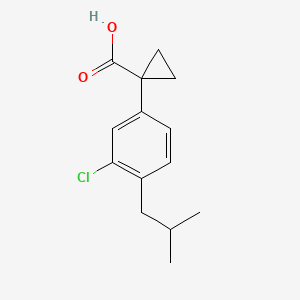
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

